MAO-A Binding Affinity: Moderate Potency Distinct from Tertiary Amine Analogs
N,N-Dimethyl-4-phenoxybutan-1-amine demonstrates measurable affinity for monoamine oxidase A (MAO-A), a key target in neuropsychiatric and neurodegenerative disease research. In a radioligand displacement assay using rat cerebral cortex, the compound exhibited a Ki of 240 nM [1]. In contrast, a structurally related tertiary amine analog with a different linker length, N-methyl-N-propargyl-4-(4-phenoxy)phenoxybutylamine, displayed a markedly distinct MAO-B-selective irreversible inhibition profile with an IC₅₀ shift to sub-micromolar potency only after enzyme preincubation, highlighting that even subtle structural modifications around the phenoxybutylamine core lead to divergent target engagement [2].
| Evidence Dimension | MAO-A Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | N-methyl-N-propargyl-4-(4-phenoxy)phenoxybutylamine (related phenoxybutylamine series) |
| Quantified Difference | Target compound shows direct reversible binding; comparator acts as time-dependent irreversible inhibitor with selectivity toward MAO-B |
| Conditions | Radioligand displacement of [³H]-Ro 41-1049 in rat cerebral cortex membranes [1]; comparator assessed in bovine brain mitochondrial MAO assays [2] |
Why This Matters
This specific binding profile (reversible, moderate MAO-A affinity) makes the compound suitable as a reference ligand for MAO-A assay development, whereas irreversible analogs are better suited for chronic target engagement studies.
- [1] BindingDB. BDBM50386543 / CHEMBL2048230: N,N-Dimethyl-4-phenoxybutan-1-amine Ki = 240 nM for MAO-A. 2025. View Source
- [2] O‘Brien EM, et al. Inhibition of monoamine oxidase by clorgyline analogues. J Neural Transm Suppl. 1994;41:301-5. View Source
